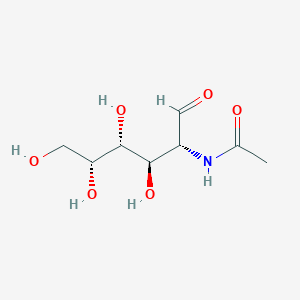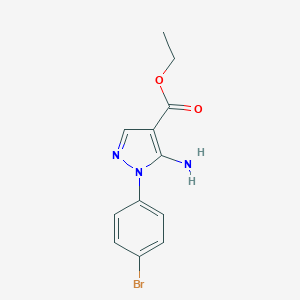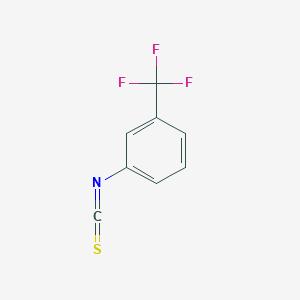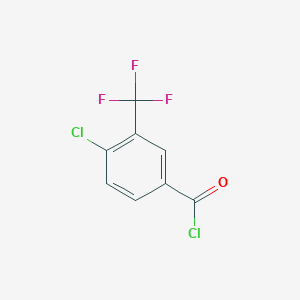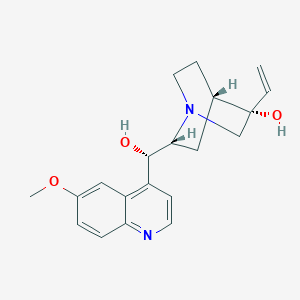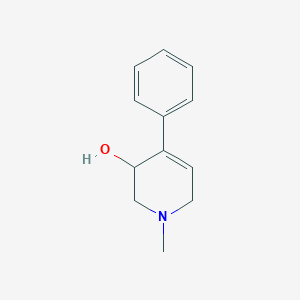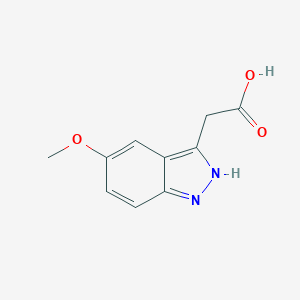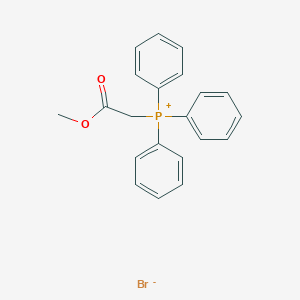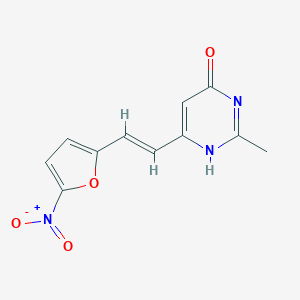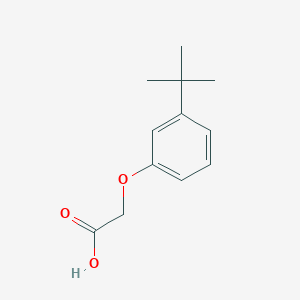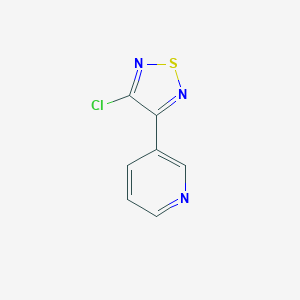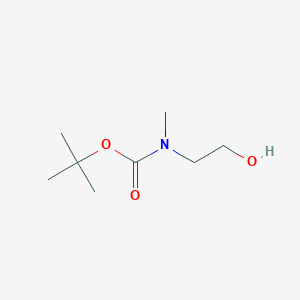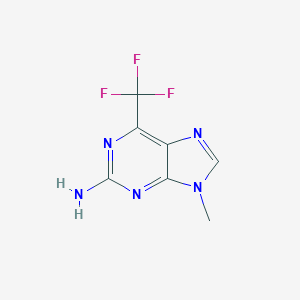
9-Methyl-6-(trifluoromethyl)-9h-purin-2-amine
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves diazotization of the corresponding 2-aminopurine followed by fluorodediazoniation in aqueous fluoroboric acid . The yields can be improved by protecting the purine N-9 position during the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve bulk custom synthesis and process development services provided by chemical companies. These methods ensure the compound is produced in large quantities with high purity, suitable for research and potential therapeutic applications .
Análisis De Reacciones Químicas
Types of Reactions
9-Methyl-6-(trifluoromethyl)-9h-purin-2-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The trifluoromethyl group can be displaced by nucleophiles under specific conditions.
Oxidation and reduction: The compound can participate in redox reactions, altering its oxidation state.
Substitution reactions: The purine ring can undergo substitution reactions at different positions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include fluoroboric acid for fluorodediazoniation, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of protective groups to enhance selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted purines, while oxidation and reduction reactions can produce different oxidation states of the compound .
Aplicaciones Científicas De Investigación
9-Methyl-6-(trifluoromethyl)-9h-purin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic intermediate for the preparation of other fluorinated purines and nucleosides.
Biology: Studied for its interactions with the P2Y14 receptor, which plays a role in immune response and inflammation.
Medicine: Potential therapeutic applications due to its high affinity for specific receptors involved in disease pathways.
Industry: Utilized in the development of new materials and compounds with unique physicochemical properties.
Mecanismo De Acción
The mechanism of action of 9-Methyl-6-(trifluoromethyl)-9h-purin-2-amine involves its interaction with the P2Y14 receptor. This receptor is part of the purinergic signaling pathway, which regulates various physiological processes, including immune response and inflammation. By binding to this receptor, the compound can modulate these processes, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoropurine: Another fluorinated purine with similar biological activities.
6-Trifluoromethylpurine: Shares the trifluoromethyl group at the 6-position but lacks the methyl group at the 9-position.
2,6-Difluoropurine: Contains fluorine atoms at both the 2- and 6-positions, offering different physicochemical properties.
Uniqueness
9-Methyl-6-(trifluoromethyl)-9h-purin-2-amine is unique due to its specific substitution pattern, which confers distinct biological activities and physicochemical properties. Its high affinity for the P2Y14 receptor sets it apart from other similar compounds, making it a valuable tool for research and potential therapeutic applications.
Propiedades
IUPAC Name |
9-methyl-6-(trifluoromethyl)purin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N5/c1-15-2-12-3-4(7(8,9)10)13-6(11)14-5(3)15/h2H,1H3,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPNHMMJISXCBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=C(N=C21)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10290157 | |
| Record name | 9-methyl-6-(trifluoromethyl)purin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10290157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1744-14-5 | |
| Record name | 9-Methyl-6-(trifluoromethyl)-9H-purin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1744-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 67092 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001744145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC67092 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67092 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-methyl-6-(trifluoromethyl)purin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10290157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-methyl-6-(trifluoromethyl)-9H-purin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


